3-甲基-2-氧代(3-~2~H)丁酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

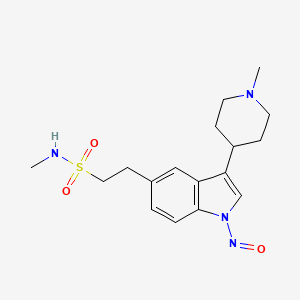

Sodium 3-methyl-2-oxobutanoate, also known as Ketovaline sodium salt, is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid . It arises from the deprotonation of the carboxy group . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .

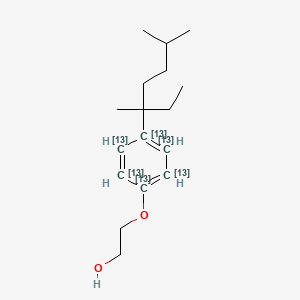

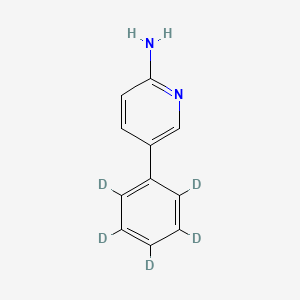

Molecular Structure Analysis

The molecular formula of Sodium 3-methyl-2-oxobutanoate is C5H7NaO3 . The InChI representation isInChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 . The SMILES string representation is CC(C)C(=O)C(=O)[O-].[Na+] . Physical and Chemical Properties Analysis

Sodium 3-methyl-2-oxobutanoate has a molecular weight of 138.10 g/mol . It has a melting point of 220-230 °C (dec.) (lit.) . It is stored at a temperature of 2-8°C .科学研究应用

3-甲基-2-氧代(3-~2~H)丁酸钠: ,也称为3-氘代-3-甲基-2-氧代丁酸钠,是一种在各种科学研究领域具有潜在应用的化合物。以下是六种独特的应用,每个应用都在其自己的部分中详细说明:

调味剂

世界卫生组织 (WHO) 评估了 3-甲基-2-氧代(3-~2~H)丁酸钠,发现当用作调味剂时,在目前的摄入水平下没有安全问题 .

代谢研究

该化合物增强了α-酮异己酸和α-酮-β-甲基-正戊酸,但减少了相应的氨基酸,这在代谢研究中可以用来了解这些酸在各种代谢途径中的作用 .

微生物泛酸生产

一项专利描述了一种经改造的微生物,其3-甲基-2-氧代丁酸羟甲基转移酶活性增加,这可以提高泛酸的生产,泛酸是人体必需的营养物质 .

生物加工

赛默飞世尔科技将 3-甲基-2-氧代(3-~2~H)丁酸钠列为生物加工应用中使用的产品,其中可能包括细胞培养和转染,以及细胞和基因治疗 .

酶表征

西格玛奥德里奇提到了一项研究,该研究使用该化合物来表征来自发酵乳杆菌 JN248 的 d-乳酸脱氢酶,该酶具有高苯丙酮酸还原活性,表明该化合物在酶研究中的应用 .

作用机制

Target of Action

Sodium 3-methyl-2-oxo(3-~2~H)butanoate, also known as Sodium;3-deuterio-3-methyl-2-oxobutanoate, is a precursor of pantothenic acid in Escherichia coli . Pantothenic acid, also known as vitamin B5, is an essential nutrient for many organisms and plays a crucial role in the synthesis of coenzyme-A (CoA), a key player in energy metabolism .

Mode of Action

The compound interacts with its target, the metabolic pathways of Escherichia coli, by being converted into pantothenic acid . This conversion is a crucial step in the biosynthesis of CoA, which is involved in various metabolic pathways, including the Krebs cycle .

Biochemical Pathways

The compound affects the pantothenic acid biosynthesis pathway, leading to the production of CoA . CoA is a central molecule in metabolism, involved in carbohydrate, protein, and fat metabolism. It plays a key role in energy production through the Krebs cycle and fatty acid oxidation, and it is also involved in the synthesis of various biomolecules .

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability

Result of Action

The primary result of the action of Sodium 3-methyl-2-oxo(3-~2~H)butanoate is the production of pantothenic acid, which is then used in the synthesis of CoA . This leads to the regulation of various metabolic processes, including energy production and the synthesis of essential biomolecules .

Action Environment

The action of Sodium 3-methyl-2-oxo(3-~2~H)butanoate is influenced by the metabolic environment of the organism. In Escherichia coli, the compound is converted into pantothenic acid, a process that may be influenced by various factors such as the availability of other metabolites, the activity of enzymes involved in the pathway, and the overall metabolic state of the organism

生化分析

Biochemical Properties

Sodium 3-methyl-2-oxo(3-~2~H)butanoate plays a significant role in biochemical reactions. It enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids . It also causes an early decline of ornithine along with a late augmentation of plasma arginine . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It is known to induce convulsions through GABAergic and glutamatergic mechanisms in rats

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Sodium 3-methyl-2-oxo(3-~2~H)butanoate vary with different dosages in animal models. It is known to induce convulsions in rats

Metabolic Pathways

Sodium 3-methyl-2-oxo(3-~2~H)butanoate is involved in the metabolic pathway leading to the synthesis of pantothenic acid in Escherichia coli . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are not specified in the available literature.

属性

IUPAC Name |

sodium;3-deuterio-3-methyl-2-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

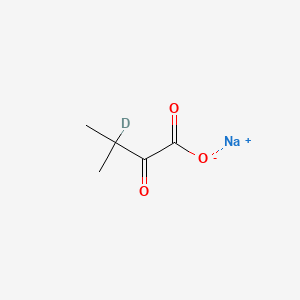

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i3D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQBZDCJCRFGKA-RFQDWOGUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675985 |

Source

|

| Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360769-16-0 |

Source

|

| Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

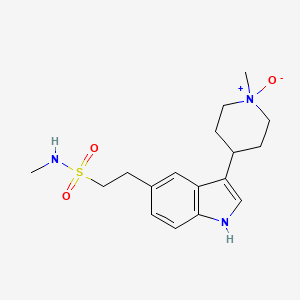

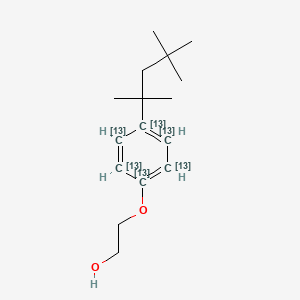

![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)